Cas no 107342-55-2 (Benzenamine,4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitro-)
107342-55-2 structure
Product Name:Benzenamine,4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitro-
Numero CAS:107342-55-2
MF:C12H17N3O4
MW:267.281082868576
CID:146954
PubChem ID:184815
Update Time:2025-04-19
Benzenamine,4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitro-
- 4-AMINO-1-TERT-BUTYL-3,5-DIMETHYL-2,6-DINITROBENZENE
- 4-tert-butyl-2,6-dimethyl-3,5-dinitroaniline
- 1-amino-4-tert-butyl-2,6-dimethyl-3,5-dinitrobenzene
- 1-tert-butyl-3,5-dimethyl-4-amino-2,6-dinitrobenzene
- 1-tert-butyl-3,5-dimethyl-4-amino-2,6-dinitrobenzenet
- 4-amino musk xylene
- 4-amino-2,6-dinitro-1-t-butylxylene
- AC1L4FMN
- AC1Q1YAI
- ACMC
- Benzenamine, 4-(1,1-dimethylethyl)-2,6-trimethyl-3,5-dinitro-
- CHEMBL1908212
- CTK4A5385
- p-amino-musk xylene
- para-amino-musk xylene
- DTXSID00148017
- 4-Amino-2,6-dinitro-1-(tert-butyl)xylene
- NS00124533
- 4-(1,1-Dimethylethyl)-2,6-dimethyl-3,5-dinitrobenzenamine
- 4-amino-MX
- 1-amino-4-t-butyl-2,6-dimethyl-3,5-dinitrobenzene
- AE-562/43460075
- 107342-55-2
-
- Inchi: 1S/C12H17N3O4/c1-6-9(13)7(2)11(15(18)19)8(12(3,4)5)10(6)14(16)17/h13H2,1-5H3
- Chiave InChI: PWFQZSWKBRPKJI-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C(C)=C(C(C)=C(C=1C(C)(C)C)[N+](=O)[O-])N)=O
Proprietà calcolate
- Massa esatta: 267.12201
- Massa monoisotopica: 267.122
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 19
- Conta legami ruotabili: 1
- Complessità: 341
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 3.3
- Superficie polare topologica: 118Ų
Proprietà sperimentali
- Densità: 1.245
- Punto di ebollizione: 429.2°Cat760mmHg
- Punto di infiammabilità: 213.4°C
- Indice di rifrazione: 1.581
- PSA: 112.3
- LogP: 4.62710
Benzenamine,4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitro- Letteratura correlata
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
107342-55-2 (Benzenamine,4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitro-) Prodotti correlati
- 1204-29-1(1-Ethyl-2,4-dinitrobenzene)
- 3463-35-2(2,5-Di-tert-butylnitrobenzene)
- 1817-75-0(Benzene,1-nitro-2-[(4-nitrophenyl)methyl]-)
- 6526-72-3(2-Nitrocumene)
- 20191-74-6(2-Ethyl-5-nitrobenzenamine)
- 1886-57-3(1-tert-Butyl-2-nitrobenzene)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso